(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
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Overview
Description
(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.
Attachment of the Sulfanyl-Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzimidazole ring or the sulfanyl group.
Substitution: The ethyl group or the sulfanyl-acetic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes and receptors, modulating their activity. The sulfanyl-acetic acid moiety may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid
- 3-(1-Ethyl-1H-benzoimidazol-2-yl)-propionic acid hydrochloride
Uniqueness
(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Biological Activity
(1-Ethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in drug discovery and development.
The synthesis of this compound typically involves multi-step organic reactions, starting from benzimidazole derivatives. The compound can be synthesized via various methods, including:
- Formation of the Benzimidazole Core : This involves the reaction of o-phenylenediamine with carbon disulfide and subsequent alkylation with ethyl halides.
- Introduction of the Sulfanyl Group : The sulfanyl group can be introduced through thiolation reactions involving sulfur sources like thiourea.
- Acetic Acid Derivation : The final step includes the introduction of the acetic acid moiety through acylation reactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation. In particular, it has shown promise against breast and colon cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
In vivo studies have highlighted the anti-inflammatory effects of this compound. It has been shown to reduce inflammation markers in animal models, indicating its potential use in treating inflammatory diseases such as arthritis .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been found to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in mediating inflammatory responses.
- Receptor Modulation : It may interact with various receptors, including those involved in pain perception and immune response modulation.
Study on Anticancer Activity
A study published in 2022 evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. The study concluded that the compound's ability to induce apoptosis was mediated by ROS accumulation and activation of caspase pathways .
Anti-inflammatory Research
Another study focused on the anti-inflammatory properties of this compound using a rat model of arthritis. Treatment with this compound resulted in significant reductions in paw swelling and serum levels of pro-inflammatory cytokines compared to control groups. These findings suggest its potential therapeutic application in chronic inflammatory conditions.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism |
---|---|---|
(1-Methyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid | Antimicrobial, anticancer | Enzyme inhibition |
2-(Aminomethyl)benzimidazole | Anticancer | Apoptosis induction |
3-(1-Ethyl-1H-benzoimidazol-2-yl)-propionic acid | Anti-inflammatory | COX inhibition |
The unique structural features of this compound contribute to its distinct biological activities compared to similar compounds. Its ethyl substitution enhances lipophilicity, potentially improving bioavailability and efficacy.
Properties
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-2-13-9-6-4-3-5-8(9)12-11(13)16-7-10(14)15/h3-6H,2,7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHMOWCRFNUPGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24801752 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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